

A-83-01 Sodium: A Technical Guide to its Biochemical Properties and Applications

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Compound of Interest

Compound Name: A 83-01 sodium

Cat. No.: B8088051

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Introduction

A-83-01 is a potent and selective small molecule inhibitor of the transforming growth factor-beta (TGF- β) type I receptor superfamily. Specifically, it targets the activin receptor-like kinase (ALK) receptors ALK5 (TGF- β RI), ALK4 (ActR-IB), and ALK7 (ActR-IC). By inhibiting these key signaling proteins, A-83-01 effectively blocks the canonical TGF- β signaling pathway, which is implicated in a wide array of cellular processes including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT). This technical guide provides an in-depth overview of the biochemical properties of A-83-01, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental workflows.

Physicochemical Properties

A-83-01 sodium is a synthetic, cell-permeable compound. Its key physicochemical properties are summarized in the table below.

Property	Value
Chemical Name	3-(6-Methyl-2-pyridinyl)-N-phenyl-4-(4-quinolinyl)-1H-pyrazole-1-carbothioamide
Molecular Formula	C ₂₅ H ₁₉ N ₅ S
Molecular Weight	421.52 g/mol [1]
CAS Number	909910-43-6[2]
Appearance	White to beige powder
Purity	≥98% (HPLC)[2]
Solubility	Soluble in DMSO (up to 50 mM)[2]
Storage	Store as a solid at -20°C. In solution (DMSO), store at -20°C for up to 2 months. Freshly prepared solutions are recommended as the compound can decompose in solution over time. [1][3]

Biochemical Properties

Mechanism of Action

A-83-01 exerts its biological effects through the competitive inhibition of ATP binding to the kinase domain of ALK4, ALK5, and ALK7.[4] This inhibition prevents the phosphorylation and subsequent activation of the downstream signaling mediators, Smad2 and Smad3. The activated SMAD proteins (R-SMADs) normally form a complex with Smad4 (Co-SMAD) and translocate to the nucleus to regulate the transcription of target genes. By blocking this initial phosphorylation step, A-83-01 effectively abrogates the entire downstream signaling cascade.

Potency and Selectivity

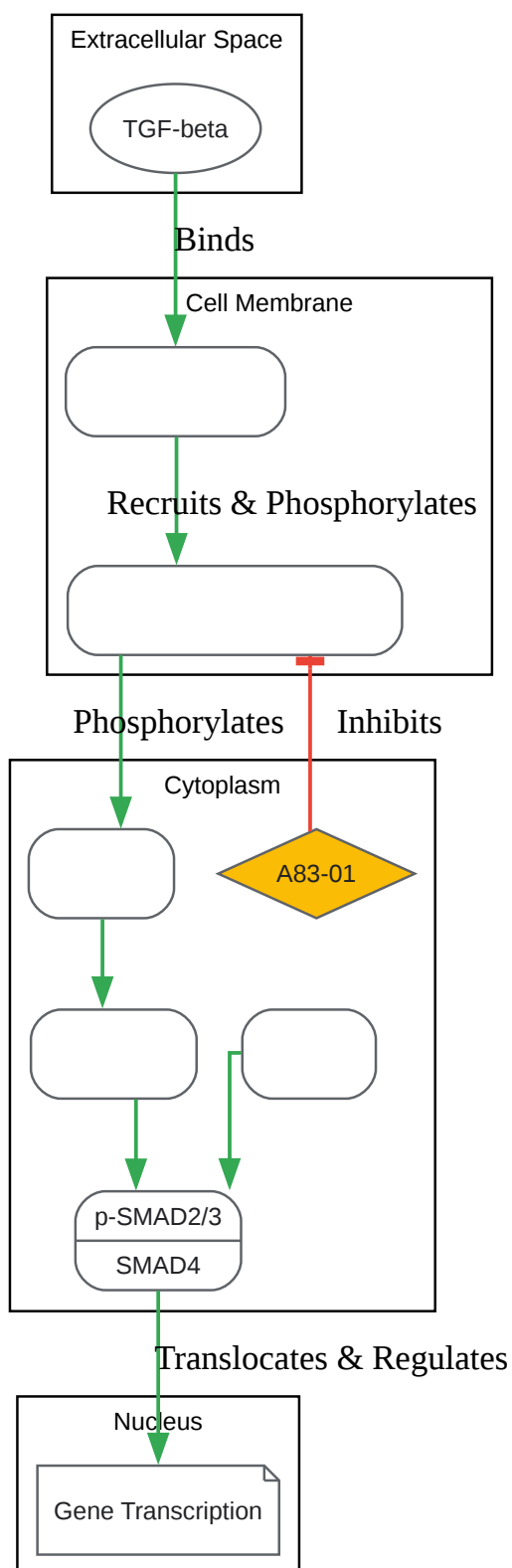
A-83-01 is a highly potent inhibitor of its target kinases. The half-maximal inhibitory concentrations (IC₅₀) are in the low nanomolar range. It displays significant selectivity for ALK4, ALK5, and ALK7 over other related kinases, including ALK1, ALK2, ALK3, and ALK6, as well as MAP kinases.[2]

Target Kinase	IC ₅₀ (nM)
ALK5 (TGF-βRI)	12[2][5][6]
ALK4 (ActR-IB)	45[2][5][6]
ALK7 (ActR-IC)	7.5[2][5][6]

Note: IC₅₀ values can vary slightly between different experimental setups.

Signaling Pathway

The diagram below illustrates the canonical TGF-β signaling pathway and the point of inhibition by A-83-01.



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TGF- β signaling pathway and A-83-01's point of inhibition.

Experimental Protocols

Preparation of A-83-01 Stock Solution

- **Reconstitution:** A-83-01 is typically supplied as a lyophilized powder. To prepare a 10 mM stock solution, reconstitute 5 mg of the powder in 1.18 mL of high-quality, anhydrous DMSO. [\[3\]](#)
- **Storage:** Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The solution is stable for up to 2 months.[\[3\]](#) For cellular assays, it is recommended to use freshly prepared solutions or solutions stored for no longer than one month, as the compound may degrade over time.[\[1\]](#)

Western Blotting for Phospho-SMAD2 Inhibition

This protocol describes how to assess the inhibitory effect of A-83-01 on TGF- β -induced SMAD2 phosphorylation in a cell-based assay.

Materials:

- Cells responsive to TGF- β (e.g., HT-1080, HaCaT)
- Cell culture medium and supplements
- Recombinant Human TGF- β 1
- A-83-01
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

- Primary antibodies: Rabbit anti-phospho-SMAD2 (Ser465/467), Rabbit anti-SMAD2/3, and an antibody for a loading control (e.g., anti- β -actin or anti-GAPDH).
- HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
- Chemiluminescent substrate

Protocol:

- Cell Seeding: Seed cells in a 6-well plate and allow them to adhere and reach 70-80% confluency.
- Pre-treatment: Pre-treat the cells with the desired concentration of A-83-01 (e.g., 1 μ M) for 1 hour.^[3] Include a vehicle control (DMSO).
- Stimulation: Stimulate the cells with TGF- β 1 (e.g., 10 ng/mL) for 30 minutes.^[3]
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-SMAD2) overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies against total SMAD2/3 and a loading control to ensure equal protein loading.

TGF- β Reporter Assay

This assay measures the transcriptional activity of the TGF- β pathway using a luciferase reporter construct.

Materials:

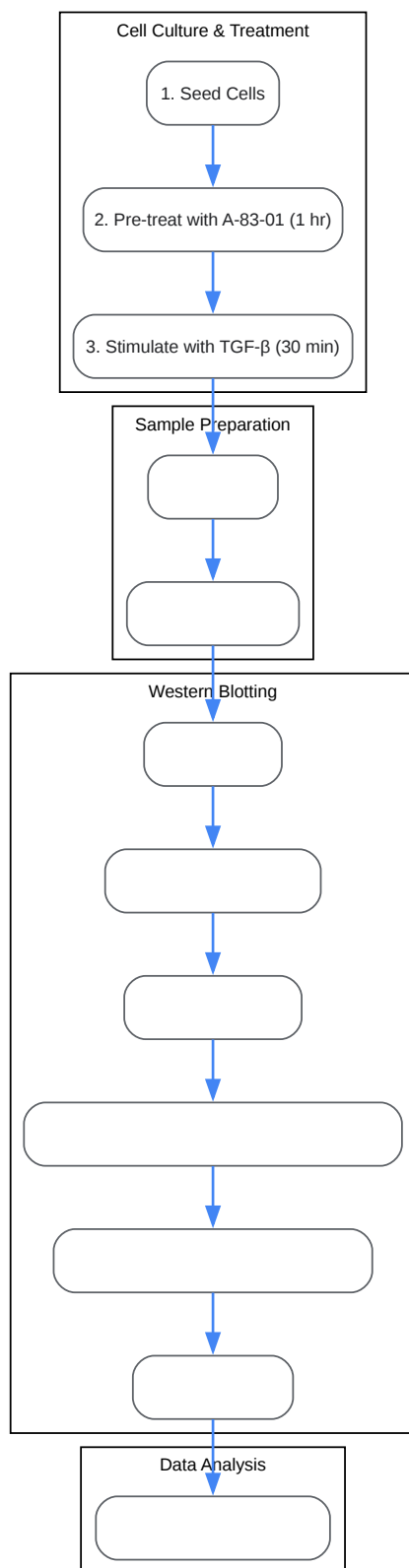
- Cells (e.g., HEK293T, Mv1Lu)
- A TGF- β responsive luciferase reporter plasmid (e.g., containing SMAD-binding elements)
- A control plasmid for normalization (e.g., Renilla luciferase)
- Transfection reagent
- Recombinant Human TGF- β 1
- A-83-01
- Luciferase assay reagent

Protocol:

- **Transfection:** Co-transfect the cells with the TGF- β responsive luciferase reporter plasmid and the control plasmid.
- **Treatment:** After 24 hours, pre-treat the cells with A-83-01 for 1 hour, followed by stimulation with TGF- β 1 for 16-24 hours.
- **Cell Lysis and Luciferase Measurement:** Lyse the cells and measure the firefly and Renilla luciferase activities according to the manufacturer's instructions.
- **Data Analysis:** Normalize the firefly luciferase activity to the Renilla luciferase activity. The inhibitory effect of A-83-01 is determined by the reduction in normalized luciferase activity in treated cells compared to the TGF- β 1 stimulated control.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for assessing the inhibitory effect of A-83-01 on TGF- β -induced SMAD phosphorylation.



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Workflow for Western Blot analysis of p-SMAD2 inhibition.

Conclusion

A-83-01 is a valuable research tool for investigating the TGF- β signaling pathway. Its high potency and selectivity make it suitable for a variety of in vitro and in cell-based applications, including the study of cellular differentiation, epithelial-to-mesenchymal transition, and the maintenance of pluripotency in stem cells. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize A-83-01 in their studies. As with any chemical reagent, it is crucial to carefully follow the handling and storage instructions to ensure its stability and activity.

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References

- 1. axonmedchem.com [axonmedchem.com]
- 2. A 83-01 | TGF- β Receptors | Tocris Bioscience [tocris.com]
- 3. A 83-01 | Cell Signaling Technology [cellsignal.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A 83-01, ALK4, 5 and 7 kinase inhibitor (CAS 909910-43-6) | Abcam [abcam.com]
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